ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, commonly known as EMQ, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. EMQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mechanism of Action
The exact mechanism of action of EMQ is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of inflammatory mediators, such as prostaglandins and cytokines. EMQ has also been found to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
EMQ has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. EMQ has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, EMQ has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EMQ in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This makes it a versatile compound that can be used in a range of research applications. However, one of the limitations of using EMQ is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on EMQ. One area of interest is the development of new synthetic methods for producing EMQ and its derivatives. Another area of research is the investigation of EMQ as a potential therapeutic agent for the treatment of various inflammatory disorders and cancer. Additionally, the mechanism of action of EMQ needs to be further elucidated to better understand its biological effects. Finally, the development of new formulations of EMQ with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of EMQ involves a multi-step process that begins with the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. This reaction yields ethyl 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxobutanoate, which is then subjected to a cyclization reaction with 1,2-diaminocyclohexane in the presence of acetic acid to produce EMQ.
Scientific Research Applications
EMQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various inflammatory disorders, including rheumatoid arthritis, asthma, and inflammatory bowel disease. EMQ has also been shown to possess antitumor activity and has been investigated as a potential chemotherapeutic agent for the treatment of various types of cancer.
properties
Molecular Formula |
C19H25N3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-5-22-10-13(11(3)21-22)17-16(19(24)25-6-2)12(4)20-14-8-7-9-15(23)18(14)17/h10,17,20H,5-9H2,1-4H3 |
InChI Key |
QQEVKGHMFNPWIP-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C |
Origin of Product |
United States |
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